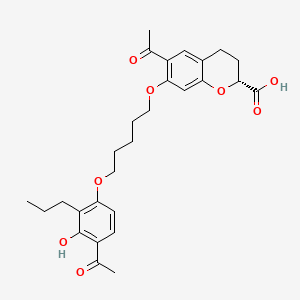
Ablukast, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ablukast, ®- is an experimental drug that functions as a leukotriene antagonistDespite reaching Phase III clinical trials, its development was discontinued in 1996 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ablukast, ®- can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
- Formation of the chroman core.
- Introduction of the acetyl and hydroxy groups.
- Attachment of the pentyl and phenoxy groups.
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Ablukast, ®- involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ablukast, ®- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of Ablukast, ®- with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study leukotriene antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating biological processes related to inflammation and immune response.
Medicine: Explored as a potential treatment for inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene pathways
Mecanismo De Acción
Ablukast, ®- exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response, and its inhibition by Ablukast, ®- leads to a reduction in inflammation and related symptoms. The compound binds to the receptor, preventing the binding of leukotrienes and thereby blocking their effects .
Comparación Con Compuestos Similares
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used to manage asthma symptoms.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness of Ablukast, ®-
Ablukast, ®- is unique in its specific binding affinity and selectivity for the CysLT1 receptor. While other leukotriene receptor antagonists also target this receptor, Ablukast, ®- has distinct pharmacokinetic and pharmacodynamic properties that differentiate it from similar compounds .
Propiedades
Número CAS |
96686-73-6 |
|---|---|
Fórmula molecular |
C28H34O8 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m1/s1 |
Clave InChI |
FGGYJWZYDAROFF-XMMPIXPASA-N |
SMILES isomérico |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@@H](OC3=C2)C(=O)O)C(=O)C |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















